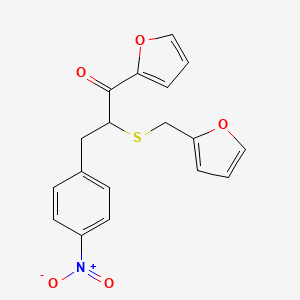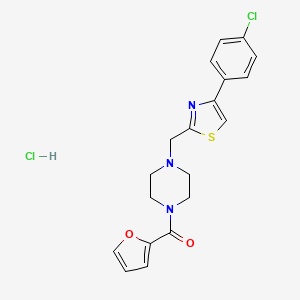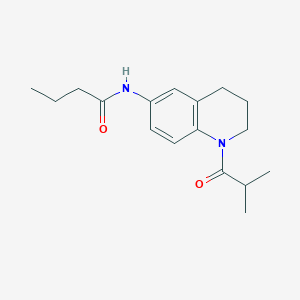
Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate is not fully understood. However, it is believed to exert its anticancer effects through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. Physiologically, this compound has been shown to exhibit antiproliferative effects on cancer cells, leading to a reduction in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate in lab experiments include its high potency and selectivity towards cancer cells, as well as its ability to inhibit tubulin polymerization. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate. One potential direction is the development of more efficient synthesis methods for this compound, which could lead to increased yields and reduced costs. Another direction is the investigation of this compound's potential applications in other fields, such as materials science and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent.
Métodos De Síntesis
Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate is synthesized through a multistep process involving the reaction of tert-butyl 3-aminocrotonate with phenylisocyanate, followed by a series of reactions involving acylation, reduction, and cyclization. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, this compound has been used as a key intermediate for the synthesis of various natural products and pharmaceuticals.
Propiedades
IUPAC Name |
tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-5-9-15(21)19-18(14-10-7-6-8-11-14)12-20(13-18)16(22)23-17(2,3)4/h6-8,10-11H,12-13H2,1-4H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNCSESFWHGOQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide](/img/structure/B2416731.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2416732.png)

![N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2416736.png)

![7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416739.png)


![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2416745.png)

![7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416749.png)